molecular formula C11H20N2O4S B13412079 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B13412079
M. Wt: 276.35 g/mol
InChI Key: XDQCJJZPDFINPW-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is an organic compound that features a piperidine ring system with a sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acid derivatives. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as GABA transporters. It catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides, which plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is unique due to its combination of a sulfonyl group and a carboxylic acid group on the piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives.

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

1-piperidin-1-ylsulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H20N2O4S/c14-11(15)10-5-4-8-13(9-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15)

InChI Key

XDQCJJZPDFINPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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